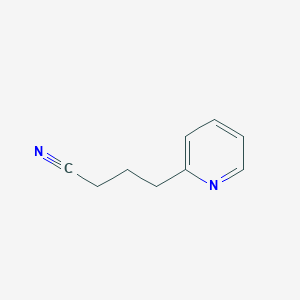
4-(Pyridin-2-yl)butanenitrile
Overview
Description
4-(Pyridin-2-yl)butanenitrile is a chemical compound with a molecular formula of C9H10N2 . It is a member of the nitriles, which are organic compounds containing a cyano functional group .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, a study reported the synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks . Another study reported a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring attached to a butanenitrile group . The exact structure can be determined using techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .Scientific Research Applications
Coordination Chemistry and Molecular Structure
4-(Pyridin-2-yl)butanenitrile has been studied in the context of coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs) and complexes. For example, a study involving the synthesis of different metal ions in the presence of various N-donor co-ligands has led to the creation of new MOFs exhibiting unique properties like guest-responsive luminescence (Xiong et al., 2011).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and reactions involving derivatives of this compound. For instance, research on the synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives has been conducted, providing insight into the chemical behavior of related compounds (Rateb, 2011).
Catalysis and Polymerization
The compound has been utilized in the development of catalysts, particularly in the synthesis of nickel-catalyzed compounds. A study demonstrated the use of nitriles in the dehydrogenative [4 + 2] cycloaddition reaction of 1,3-dienes to produce pyridines regioselectively (Ohashi et al., 2011).
Luminescent Properties and Sensing
Research on the luminescent properties of this compound derivatives has been significant, especially in the context of optical sensors. A notable study involved the generation of novel optical sensing structures through lanthanide coordination using a ternary europium (III) complex system, demonstrating potential in sensor applications (Li et al., 2019).
Theoretical Studies and Computational Modeling
There has also been a focus on computational studies to understand the properties and behaviors of this compound isomers. An example is the computational analysis using Gaussian-4 models to understand the quantum chemical parameters of various isomers, providing insights into their stability and structural properties (Etim et al., 2018).
Properties
IUPAC Name |
4-pyridin-2-ylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWONOCUDBWGFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567234 | |
| Record name | 4-(Pyridin-2-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60257-19-4 | |
| Record name | 4-(Pyridin-2-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


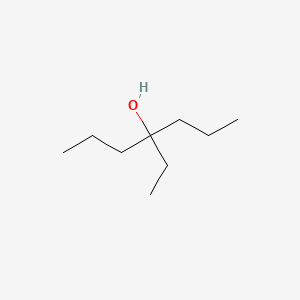
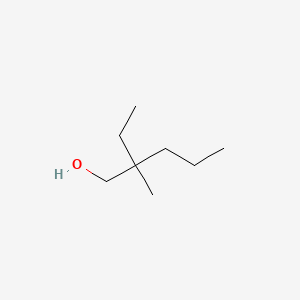
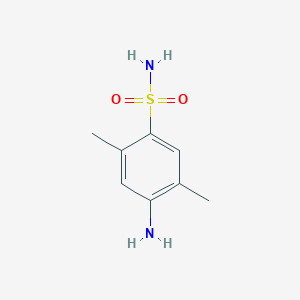
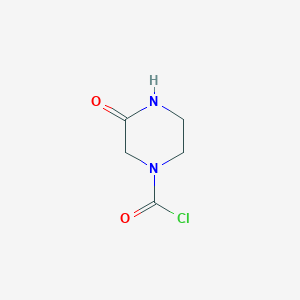
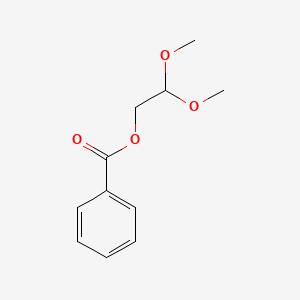
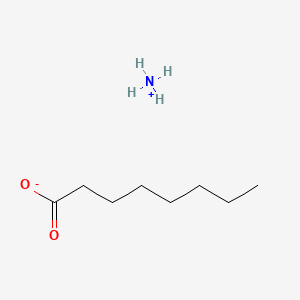
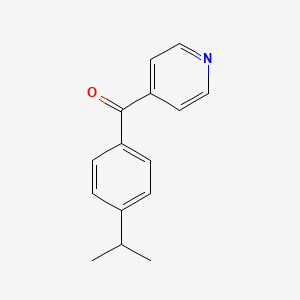
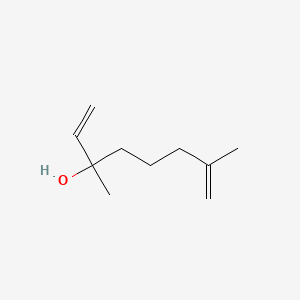


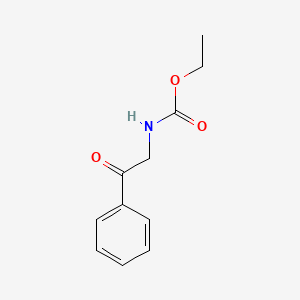
![7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3054355.png)
![Oxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B3054356.png)
![Oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B3054357.png)
